molecular formula C19H17NO4 B12640417 3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde CAS No. 920506-67-8

3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde

Cat. No.: B12640417
CAS No.: 920506-67-8
M. Wt: 323.3 g/mol
InChI Key: ZXOBSOFQCWYSCZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde typically involves the formation of the oxazole ring followed by the attachment of the benzaldehyde moiety. One common method involves the reaction of 2-phenyl-1,3-oxazole with 3-methoxy-4-hydroxybenzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

    Oxidation: 3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzoic acid: An oxidized derivative with similar structural features.

    3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl alcohol: A reduced derivative with similar structural features.

    2-Phenyl-1,3-oxazole: The core structure without the benzaldehyde moiety.

Uniqueness

3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde is unique due to the presence of both the oxazole ring and the benzaldehyde moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

920506-67-8

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

3-methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C19H17NO4/c1-22-18-11-14(12-21)7-8-17(18)23-10-9-16-13-24-19(20-16)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3

InChI Key

ZXOBSOFQCWYSCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCC2=COC(=N2)C3=CC=CC=C3

Origin of Product

United States

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